2-phenyl-2H-indazole-7-carboxamide 2-phenyl-2H-indazole-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14570059
InChI: InChI=1S/C14H11N3O/c15-14(18)12-8-4-5-10-9-17(16-13(10)12)11-6-2-1-3-7-11/h1-9H,(H2,15,18)
SMILES:
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol

2-phenyl-2H-indazole-7-carboxamide

CAS No.:

Cat. No.: VC14570059

Molecular Formula: C14H11N3O

Molecular Weight: 237.26 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-2H-indazole-7-carboxamide -

Specification

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
IUPAC Name 2-phenylindazole-7-carboxamide
Standard InChI InChI=1S/C14H11N3O/c15-14(18)12-8-4-5-10-9-17(16-13(10)12)11-6-2-1-3-7-11/h1-9H,(H2,15,18)
Standard InChI Key MWXFYWRQDSMARJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C=C3C=CC=C(C3=N2)C(=O)N

Introduction

Chemical Structure and Structure-Activity Relationships

Molecular Architecture

2-Phenyl-2H-indazole-7-carboxamide (C<sub>14</sub>H<sub>11</sub>N<sub>3</sub>O, molecular weight 237.26 g/mol) features a planar indazole scaffold with a phenyl substituent at the 2-position and a carboxamide group at the 7-position. The 2H-indazole tautomer predominates due to enhanced resonance stabilization compared to the 1H-form, as evidenced by dipole moment (3.4 D vs. 1.5 D) and basicity (pK<sub>b</sub> = 2.02 vs. 0.42) differences . Quantum mechanical calculations suggest that the 7-carboxamide participates in hydrogen bonding with PARP’s catalytic domain, while the 2-phenyl group engages in π-π stacking with tyrosine residues .

Substituent Effects on PARP Inhibition

Systematic structure-activity relationship (SAR) studies reveal critical substituent requirements:

  • 5-Fluoro substitution: Analog 48 (5-fluoro-2-phenyl-2H-indazole-7-carboxamide) exhibits a 15-fold potency boost over the parent compound (PARP-1 IC<sub>50</sub> = 4 nM vs. 60 nM), attributed to enhanced electron-withdrawing effects and improved DNA affinity .

  • Piperidin-3-ylphenyl side chain: Introducing a (3S)-piperidin-3-yl group at the 4′-position (MK-4827) optimizes cellular permeability (P<sub>app</sub> = 22 × 10<sup>−6</sup> cm/s) and reduces CYP450 1A1/1A2-mediated oxidation, extending half-life in rats to 4.2 hours .

  • Carboxamide modifications: Methylation of the carboxamide nitrogen abolishes activity (IC<sub>50</sub> >1,000 nM), underscoring the necessity of a free NH group for PARP binding .

Table 1: Key Analogs of 2-Phenyl-2H-Indazole-7-Carboxamide and Their Biological Profiles

CompoundSubstituentsPARP-1 IC<sub>50</sub> (nM)BRCA1-Deficient CC<sub>50</sub> (nM)Rat CL (mL/min/kg)
LeadNone6042045
485-Fluoro44228
564-[(3S)-Piperidin-3-yl]3.81412

Data compiled from .

Synthetic Methodologies

Early Approaches via Fischer Cyclization

The first indazole synthesis, reported in 1883, involved cyclization of phenylhydrazine with levulinic acid . Modern routes to 2H-indazoles employ:

  • Three-component condensation: 2-Bromobenzaldehydes, primary amines, and sodium azide react under Cu(I)/TMEDA catalysis (10 mol%) in DMSO at 120°C, achieving 65–85% yields . Copper facilitates simultaneous C–N bond formation (aryl bromide to azide) and N–N cyclization.

  • Microwave-assisted cyclization: 2-Azidobenzaldehydes and amines undergo catalyst-free annulation under microwave irradiation (110°C, 50 min), producing 2H-indazoles in 90–95% yields with reduced side products .

Optimized Routes for 7-Carboxamide Derivatives

Introducing the 7-carboxamide group requires late-stage functionalization:

  • Ullmann coupling: 7-Bromo-2-phenyl-2H-indazole reacts with carboxamide nucleophiles using CuI/L-proline in DMF at 100°C, achieving 70% conversion .

  • Enzymatic hydrolysis: Methyl 2-phenyl-2H-indazole-7-carboxylate undergoes hydrolysis with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.4), yielding the carboxamide in 92% enantiomeric excess .

Table 2: Comparison of Synthetic Methods for 2H-Indazole-7-Carboxamides

MethodConditionsYield (%)Purity (%)
Three-componentCuI/TMEDA, DMSO, 120°C7895
Microwave cyclizationSolvent-free, 110°C, 50 min9399
Ullmann couplingCuI/L-proline, DMF, 100°C7088
Enzymatic hydrolysisCAL-B, pH 7.4, 25°C9299

Adapted from .

Pharmacological Activity and Mechanism

PARP Inhibition and Synthetic Lethality

2-Phenyl-2H-indazole-7-carboxamide analogs exploit synthetic lethality in BRCA1/2-mutant cancers by blocking PARP-mediated DNA repair. In BRCA-deficient cells, PARP inhibition prevents base excision repair (BER), leading to accumulation of double-strand breaks and apoptosis . Key findings include:

  • Enzyme kinetics: MK-4827 shows non-competitive inhibition of PARP-1 (K<sub>i</sub> = 1.2 nM) with >1,000-fold selectivity over tankyrases .

  • Cellular potency: In BRCA1-mutant MDA-MB-436 cells, MK-4827 induces 90% growth inhibition at 10 nM (EC<sub>50</sub> = 4 nM), compared to 40% inhibition in BRCA-proficient MCF7 cells at 1,000 nM .

Pharmacokinetic Profiling

Optimized derivatives exhibit favorable ADME properties:

  • Oral bioavailability: MK-4827 achieves 58% oral bioavailability in rats with C<sub>max</sub> = 1.2 µM at 2 hours .

  • Metabolic stability: Incorporation of the 4-piperidinyl group reduces CYP1A2-mediated N-dealkylation, increasing half-life from 1.5 hours (lead) to 4.2 hours .

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